![molecular formula C18H19N5O2 B6457180 3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione CAS No. 2548985-96-0](/img/structure/B6457180.png)
3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” is a complex organic molecule that contains several functional groups including a phenyl group, a pyrimidine ring, a piperidine ring, and an imidazolidine-2,4-dione group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the pyrimidine ring could be formed through a reaction involving a 1,3-dicarbonyl compound and guanidine . The piperidine ring could be formed through a cyclization reaction . The exact synthesis would depend on the specific reactions used and the order in which the functional groups are introduced.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings in the structure suggests that it could have a fairly rigid structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrimidine ring is a part of the structure of DNA and RNA and is known to participate in a variety of biological reactions . The piperidine ring is a common motif in many pharmaceuticals and is known to influence biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings in the structure could influence its solubility, stability, and reactivity .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” have shown promising antimicrobial properties . This suggests that this compound could also potentially be used in the development of new antimicrobial agents.
Anticonvulsant Activity
There is evidence that similar compounds have anticonvulsant activities . This could indicate potential applications of “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” in the treatment of seizure disorders.
Anticancer Activity
Research has shown that compounds with similar structures have anticancer properties . This suggests that “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” could potentially be used in cancer treatment.
Antiviral Activity
Compounds similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” have demonstrated antiviral activities . This indicates potential applications in the development of antiviral drugs.
Fluorescence Sensors
Some coumarin derivatives with intramolecular charge transfer character have been investigated and applied in fluorescence sensors . This suggests potential applications of “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” in the development of new fluorescence sensors.
Inhibitory Effects on Cancer Targets
Compounds carrying the pyrazolopyrimidine scaffold, which looks structurally very similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione”, have shown inhibitory effects on essential cancer targets . This suggests potential applications in targeted cancer therapy.
PARP-1 Inhibitors
A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, which are structurally similar to “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione”, have been synthesized as potential inhibitors against PARP-1 . This indicates potential applications in the development of new PARP-1 inhibitors.
Anti-proliferative Activity
The synthesized pyrano[2,3-d]pyrimidine-2,4-dione analogues were also examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . This suggests potential applications of “3-phenyl-1-[1-(pyrimidin-4-yl)piperidin-4-yl]imidazolidine-2,4-dione” in the development of new anti-proliferative agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-phenyl-1-(1-pyrimidin-4-ylpiperidin-4-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-12-22(18(25)23(17)15-4-2-1-3-5-15)14-7-10-21(11-8-14)16-6-9-19-13-20-16/h1-6,9,13-14H,7-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKLYFGTLGFSJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C4=NC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.